N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
CAS No.: 892357-89-0
Cat. No.: VC15263897
Molecular Formula: C19H18N2OS
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892357-89-0 |
|---|---|
| Molecular Formula | C19H18N2OS |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C19H18N2OS/c1-13-8-14(2)10-16(9-13)20-18(22)11-17-12-23-19(21-17)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22) |
| Standard InChI Key | UXPKUPHUFACNPX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Features
N-(3,5-Dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide belongs to the acetamide class, featuring a 3,5-dimethylphenyl group attached to the nitrogen of the acetamide moiety and a 2-phenylthiazole ring at the carbonyl carbon. The IUPAC name reflects this arrangement: N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂OS |
| Molecular Weight | 322.4 g/mol |
| XLogP3-AA | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The thiazole ring contributes to aromaticity and planarity, while the acetamide linker enhances solubility and bioavailability. Substituents on the phenyl rings modulate electronic and steric properties, influencing target binding .
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core. A common approach includes:
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Thiazole Ring Formation: Condensation of 2-phenylthiazole-4-carboxylic acid with chloroacetyl chloride in the presence of a base.
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Acetamide Coupling: Reaction of the intermediate with 3,5-dimethylaniline via nucleophilic acyl substitution.
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Purification: Column chromatography or recrystallization yields the final product.
Key reagents and conditions:
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Solvents: Ethanol, dimethylformamide (DMF)
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Catalysts: Sodium acetate, triethylamine
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Reaction Temperature: 60–80°C
Structural Elucidation
Spectroscopic methods confirm the structure:
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¹H NMR: Signals at δ 7.8–8.1 ppm (thiazole protons), δ 2.3 ppm (methyl groups).
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch).
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Mass Spectrometry: Molecular ion peak at m/z 322.4.
Biological Activity and Structure-Activity Relationships
Pharmacological Profile
Research identifies N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide as a modulator of kinase and GPCR pathways . In vitro assays demonstrate:
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Anticancer Activity: IC₅₀ = 4 μM against breast cancer cell lines (MCF-7) .
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Anti-inflammatory Effects: 60% inhibition of COX-2 at 10 μM.
SAR Insights
Modifications to the phenyl and thiazole rings significantly alter potency:
| Substituent (R₁) | Substituent (R₂) | IC₅₀ (μM) |
|---|---|---|
| 3,5-Dimethyl | Phenyl | 4.0 |
| 4-Isopropyl | Furfuryl | 5.35 |
| 3,4-Dimethyl | Allyl | 27.0 |
Data adapted from competitive binding assays . Electron-donating groups (e.g., methyl) enhance binding affinity, while bulky substituents (e.g., isopropyl) reduce activity .
Mechanism of Action
The compound disrupts protein-protein interactions (PPIs), notably between annexin A2 and S100A10, a critical pathway in cancer metastasis . Molecular docking studies reveal:
In GPCRs, it acts as a negative allosteric modulator, stabilizing inactive conformations.
Applications and Future Directions
Research Priorities
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Optimization: Introduce fluorinated groups to improve metabolic stability.
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Delivery Systems: Nanoencapsulation to enhance blood-brain barrier penetration.
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